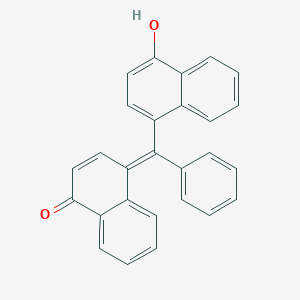

p-Naphtholbenzein

説明

P-Naphtholbenzein is a useful research compound. Its molecular formula is C27H18O2 and its molecular weight is 374.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9862. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

p-Naphtholbenzein, also known as alpha-Naphtholbenzein, is primarily used as a pH indicator . Its primary target is the hydrogen ion concentration in a solution, which determines the solution’s acidity or alkalinity .

Mode of Action

this compound operates by undergoing a color change in response to the pH of the solution it is in . It has a visual transition from yellow at pH 0-8.2 to turquoise at pH 10 . This color change is a result of the compound’s interaction with hydrogen ions in the solution .

Pharmacokinetics

It is insoluble in water but soluble in alcohol , which can affect its distribution in different types of solutions.

Result of Action

The primary result of this compound’s action is a visible color change that provides a measure of the pH of the solution it is in . This allows scientists and researchers to monitor the acidity or alkalinity of a solution, which can be critical in various experimental and industrial contexts.

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other ions in the solution, the temperature, and the solvent used . For example, its solubility and hence its effectiveness as a pH indicator can be affected by the type of solvent used . Furthermore, extreme temperatures might potentially affect the stability of the compound and its color transitions .

生化学分析

Biochemical Properties

p-Naphtholbenzein plays a significant role in biochemical reactions, particularly as an indicator in acid-base titrations. It interacts with enzymes, proteins, and other biomolecules through its hydroxyl and carbonyl functional groups. These interactions often involve hydrogen bonding and π-π stacking with aromatic amino acids in proteins. For instance, this compound can interact with beta-galactosidase, an enzyme that hydrolyzes beta-galactosides into monosaccharides. The compound’s interaction with beta-galactosidase has been evaluated for its effectiveness as a substrate for detecting enzyme activity .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role as an indicator can affect the pH of the cellular environment, thereby influencing enzyme activity and metabolic reactions. For example, in bacterial cells, this compound-beta-D-galactoside has been used to detect beta-galactosidase activity, which is crucial for lactose metabolism . The compound’s presence can lead to changes in gene expression related to metabolic pathways and stress responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its hydroxyl and carbonyl groups allow it to form hydrogen bonds and engage in π-π interactions with aromatic residues in proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction. For example, this compound’s interaction with beta-galactosidase involves binding to the enzyme’s active site, thereby influencing its catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but may degrade when exposed to light or extreme pH conditions. Long-term studies have shown that this compound maintains its effectiveness as an indicator over extended periods, although its sensitivity may decrease slightly over time . In in vitro studies, the compound’s stability allows for consistent results in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, this compound can cause adverse effects, including irritation to the skin, eyes, and respiratory tract . In animal studies, the compound’s threshold effects have been observed, with higher doses leading to more pronounced toxicological responses. These findings highlight the importance of careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role as an indicator. The compound interacts with enzymes and cofactors involved in acid-base reactions, influencing metabolic flux and metabolite levels. For example, in the presence of beta-galactosidase, this compound-beta-D-galactoside is hydrolyzed, releasing this compound and a monosaccharide . This reaction is part of the broader metabolic pathway for lactose utilization in bacteria.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. The compound’s hydrophobic nature allows it to accumulate in lipid-rich environments, such as cell membranes. Additionally, this compound can bind to specific transporters or binding proteins, facilitating its movement across cellular compartments . These interactions influence the compound’s localization and accumulation within cells.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound is often found in the cytoplasm and associated with cellular membranes. Its localization can affect its activity and function, particularly in the context of enzyme interactions and metabolic reactions. For example, this compound’s presence in the cytoplasm allows it to interact with cytoplasmic enzymes, influencing their activity and the overall metabolic state of the cell .

生物活性

p-Naphtholbenzein, a synthetic organic compound, is primarily recognized for its role as a colorimetric indicator in various chemical analyses. However, recent studies have begun to explore its biological activities, particularly in the realms of antimicrobial properties, antioxidant capabilities, and potential applications in medical diagnostics. This article synthesizes existing research findings on the biological activity of this compound, supported by data tables and case studies.

This compound is classified as a fluorescent dye with the molecular formula and a molecular weight of approximately 374.44 g/mol. It exhibits a distinctive color change in response to pH variations, making it useful in titrations. The compound transitions from brown/red to green based on the acidity of the solution, which is critical for its application in analytical chemistry .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various pathogens. The compound has shown effectiveness as an antibacterial agent, particularly against strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Method of Assessment |

|---|---|---|

| Staphylococcus aureus | 14.31 – 31.62 µg/mL | Agar disc diffusion |

| Escherichia coli | 16.00 µg/mL | Broth microdilution |

| Pseudomonas aeruginosa | 20.00 µg/mL | Agar disc diffusion |

The findings indicate that this compound possesses a broad spectrum of antimicrobial activity, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit metabolic pathways .

Antioxidant Properties

In addition to its antimicrobial effects, this compound has been evaluated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Case Study: Antioxidant Activity Assessment

A study assessed the antioxidant activity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results demonstrated that this compound exhibited significant scavenging activity at concentrations ranging from 50 to 200 µg/mL.

- Scavenging Activity Results :

- At 50 µg/mL: 45% inhibition

- At 100 µg/mL: 70% inhibition

- At 200 µg/mL: 85% inhibition

These results suggest that this compound can effectively neutralize free radicals, thereby reducing oxidative damage .

Diagnostic Applications

This compound has been utilized in medical diagnostics due to its fluorescent properties. It serves as an indicator for the presence of fatty acids and other biomolecules in clinical samples. This application is particularly relevant in identifying metabolic disorders and monitoring lipid profiles.

Table 2: Diagnostic Applications of this compound

| Application | Description |

|---|---|

| Fatty Acid Detection | Used as a fluorescent probe for fatty acids |

| β-Galactosidase Detection | Serves as a substrate for enzymatic assays |

| Pathogen Diagnosis | Assists in detecting human pathogens |

The ability of this compound to fluoresce under specific conditions enhances its utility in diagnostic assays, providing rapid and reliable results .

科学的研究の応用

Chemical and Biochemical Applications

p-Naphtholbenzein as a pH Indicator

This compound is widely used as a pH indicator due to its ability to undergo a distinct color change in response to changes in acidity or alkalinity. It transitions from brown/red in acidic conditions to green in basic environments. This property makes it particularly useful in acid-base titrations and other analytical chemistry applications.

Table 1: pH Transition Characteristics

| pH Range | Color Change |

|---|---|

| < 7 | Brown/Red |

| 7 - 11 | Green |

| > 11 | Yellow/Green |

Biochemical Interactions

In biochemical contexts, this compound interacts with various biomolecules, including enzymes and proteins. Its hydroxyl and carbonyl functional groups facilitate interactions through hydrogen bonding and π-π stacking with aromatic amino acids. For instance, it has been evaluated as a substrate for detecting β-galactosidase activity, which is essential for lactose metabolism.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against several pathogens. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting metabolic pathways.

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Method of Assessment |

|---|---|---|

| Staphylococcus aureus | 14.31 – 31.62 µg/mL | Agar disc diffusion |

| Escherichia coli | 16.00 µg/mL | Broth microdilution |

| Pseudomonas aeruginosa | 20.00 µg/mL | Agar disc diffusion |

These findings indicate that this compound possesses a broad spectrum of antimicrobial activity, making it a potential candidate for developing new antibacterial agents.

Antioxidant Properties

The compound has also been assessed for its antioxidant capabilities, which are crucial in mitigating oxidative stress linked to various diseases.

Case Study: Antioxidant Activity Assessment

In a study utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, this compound demonstrated significant antioxidant activity:

- At 50 µg/mL: 45% inhibition

- At 100 µg/mL: 70% inhibition

- At 200 µg/mL: 85% inhibition

These results suggest that this compound can effectively neutralize free radicals, thereby reducing oxidative damage.

Diagnostic Applications

Due to its fluorescent properties, this compound is utilized in medical diagnostics. It serves as an indicator for the presence of fatty acids and other biomolecules in clinical samples.

Table 3: Diagnostic Applications of this compound

| Application | Description |

|---|---|

| Fatty Acid Detection | Used as a fluorescent probe for fatty acids |

| β-Galactosidase Detection | Serves as a substrate for enzymatic assays |

| Pathogen Diagnosis | Assists in detecting human pathogens |

The ability of this compound to fluoresce under specific conditions enhances its utility in diagnostic assays, providing rapid and reliable results.

特性

CAS番号 |

145-50-6 |

|---|---|

分子式 |

C27H18O2 |

分子量 |

374.4 g/mol |

IUPAC名 |

(4Z)-4-[(4-hydroxynaphthalen-1-yl)-phenylmethylidene]naphthalen-1-one |

InChI |

InChI=1S/C27H18O2/c28-25-16-14-23(19-10-4-6-12-21(19)25)27(18-8-2-1-3-9-18)24-15-17-26(29)22-13-7-5-11-20(22)24/h1-17,28H/b27-24- |

InChIキー |

VDDWRTZCUJCDJM-PNHLSOANSA-N |

SMILES |

C1=CC=C(C=C1)C(=C2C=CC(=O)C3=CC=CC=C23)C4=CC=C(C5=CC=CC=C54)O |

異性体SMILES |

C1=CC=C(C=C1)/C(=C/2\C=CC(=O)C3=CC=CC=C23)/C4=CC=C(C5=CC=CC=C54)O |

正規SMILES |

C1=CC=C(C=C1)C(=C2C=CC(=O)C3=CC=CC=C23)C4=CC=C(C5=CC=CC=C54)O |

Key on ui other cas no. |

145-50-6 |

物理的記述 |

Dark red powder; [Alfa Aesar MSDS] |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。